REACTION_CXSMILES
|
C([O-])([O-])=O.[Na+].[Na+].Cl.[CH2:8]([N:10]([C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[C:15]([CH3:20])[CH:14]=1)[CH2:11][CH3:12])[CH3:9].[Cl:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=1[OH:28]>CO.O.C(O)C>[Cl:21][C:22]1[C:23](=[O:28])[CH:24]=[CH:25][C:26](=[N:17][C:16]2[CH:18]=[CH:19][C:13]([N:10]([CH2:11][CH3:12])[CH2:8][CH3:9])=[CH:14][C:15]=2[CH3:20])[CH:27]=1 |f:0.1.2,3.4|
|
Name
|
227
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N(CC)C1=CC(=C(N)C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
thermometer, and addition funnel
|
Type
|
ADDITION
|
Details
|
added dropwise to the stirred
|
Type
|
TEMPERATURE
|
Details
|
heated solution
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 55° C.
|
Type
|
STIRRING
|
Details
|
with stirring for 20 minutes
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
The warm mixture was filtered with vacuum
|
Type
|
FILTRATION
|
Details
|
the resulting filter cake
|
Type
|
CUSTOM
|
Details
|
to form a slurry
|
Type
|
CUSTOM
|
Details
|
The dye was isolated by vacuum filtration
|
Type
|
FILTRATION
|
Details
|
After the final vacuum filtration the filter cake
|
Type
|
CUSTOM
|
Details
|
was dried at 40° C. under vacuum for 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The final product can be recrystallized from ethyl acetate or ethanol
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C(C=CC(C1)=NC1=C(C=C(C=C1)N(CC)CC)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |